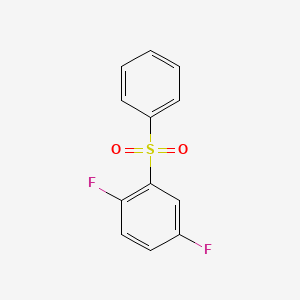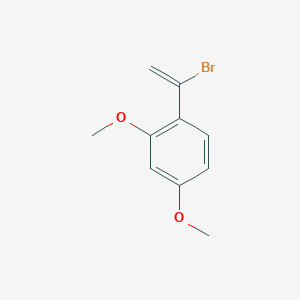![molecular formula C16H17F2NO5 B13696313 Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate](/img/structure/B13696313.png)
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate is a synthetic organic compound belonging to the oxazole family Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of difluoromethoxy and isopropoxy groups attached to a phenyl ring, which is further connected to an oxazole ring with an ethyl ester group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving α-amino ketones or α-hydroxy ketones with carboxylic acids or their derivatives.
Introduction of Substituents: The difluoromethoxy and isopropoxy groups are introduced through nucleophilic substitution reactions on the phenyl ring.
Esterification: The carboxylate group is introduced via esterification reactions using ethyl alcohol and appropriate catalysts.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of acid or base catalysts to enhance reaction rates.
Solvents: Selection of suitable solvents like dichloromethane or toluene to dissolve reactants and control reaction temperatures.
Purification: Techniques like recrystallization or chromatography to purify the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the ester group, potentially converting them to alcohols or amines.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation Products: Quinones, phenolic compounds.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated or alkylated derivatives.
科学的研究の応用
Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate has diverse applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Material Science: Used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: Employed in studies exploring its interactions with biological macromolecules, such as proteins and nucleic acids.
作用機序
The mechanism of action of Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that play a role in cellular processes.
Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to therapeutic effects.
類似化合物との比較
- Ethyl 2-[4-(Methoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
- Ethyl 2-[4-(Trifluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate
- Ethyl 2-[4-(Difluoromethoxy)-3-methoxyphenyl]oxazole-4-carboxylate
Comparison:
- Structural Differences: Variations in the substituents on the phenyl ring (e.g., methoxy, trifluoromethoxy) can influence the compound’s reactivity and biological activity.
- Uniqueness: The presence of both difluoromethoxy and isopropoxy groups in Ethyl 2-[4-(Difluoromethoxy)-3-isopropoxyphenyl]oxazole-4-carboxylate imparts unique electronic and steric properties, potentially enhancing its efficacy in specific applications.
特性
分子式 |
C16H17F2NO5 |
|---|---|
分子量 |
341.31 g/mol |
IUPAC名 |
ethyl 2-[4-(difluoromethoxy)-3-propan-2-yloxyphenyl]-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C16H17F2NO5/c1-4-21-15(20)11-8-22-14(19-11)10-5-6-12(24-16(17)18)13(7-10)23-9(2)3/h5-9,16H,4H2,1-3H3 |
InChIキー |
DNJIABZVXOBMIT-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=COC(=N1)C2=CC(=C(C=C2)OC(F)F)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


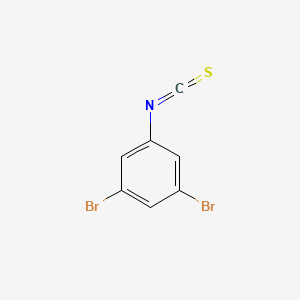
![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)
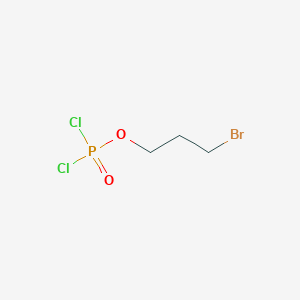
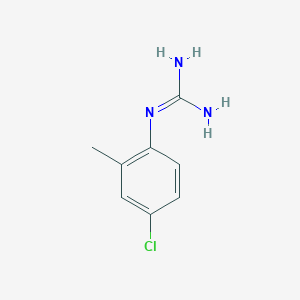
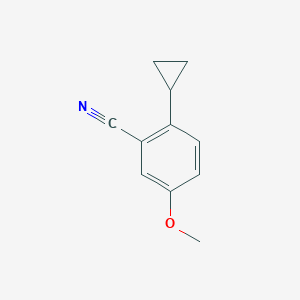
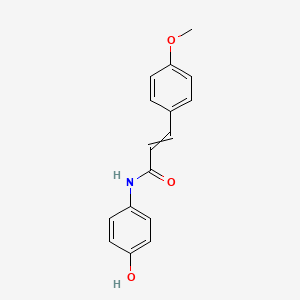
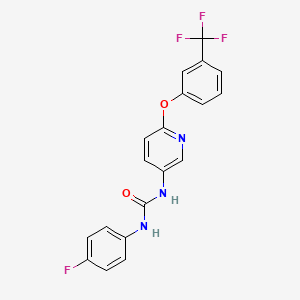
![[(3-Butylcyclopenta-2,4-dien-1-ylidene)methylene]dibenzene](/img/structure/B13696280.png)
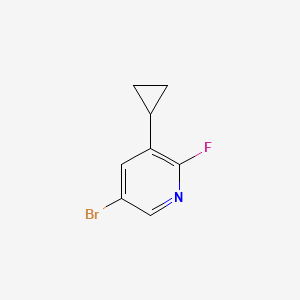
![2-[4-(Difluoromethyl)phenyl]imidazole-5-methanol](/img/structure/B13696299.png)
